molecular formula C8H6BrN3O2 B2882025 Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate CAS No. 1159812-85-7

Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Cat. No.: B2882025
CAS No.: 1159812-85-7
M. Wt: 256.059
InChI Key: WEOXBWSRQXVAMQ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound that contains a triazole ring fused to a pyridine ring This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-A]pyridines, including Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate, involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C, resulting in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes this method suitable for industrial applications, ensuring high yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Condensation reactions: The carboxylate group can participate in esterification and amidation reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Condensation reactions: Reagents such as alcohols, amines, and acid chlorides are used.

    Oxidation and reduction: Reagents like potassium permanganate, sodium borohydride, and hydrogen gas can be employed.

Major Products Formed

    Nucleophilic substitution: Formation of substituted triazolo[1,5-A]pyridines.

    Condensation reactions: Formation of esters and amides.

    Oxidation and reduction: Formation of oxidized or reduced derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. The presence of the bromine atom and the carboxylate group allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

methyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-6-4-5(9)2-3-12(6)11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOXBWSRQXVAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC(=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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